2-Bromo-3,5-difluorobenzenethiol

Catalog No.
S13333219
CAS No.
1349718-49-5
M.F
C6H3BrF2S
M. Wt
225.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,5-difluorobenzenethiol

CAS Number

1349718-49-5

Product Name

2-Bromo-3,5-difluorobenzenethiol

IUPAC Name

2-bromo-3,5-difluorobenzenethiol

Molecular Formula

C6H3BrF2S

Molecular Weight

225.06 g/mol

InChI

InChI=1S/C6H3BrF2S/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H

InChI Key

XWSOACIXGSWOHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)S)F

2-Bromo-3,5-difluorobenzenethiol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with bromine and fluorine atoms, as well as a thiol functional group. The molecular formula of this compound is C6H4BrF2S, and it has a molecular weight of approximately 211.06 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, which can have different biological activities and chemical properties.
  • Reduction: The compound may also undergo reduction reactions that modify the functional groups or the aromatic ring, potentially leading to new derivatives with distinct characteristics.

Common reagents for these reactions include sodium hydroxide for substitution and hydrogen peroxide for oxidation. Reaction conditions typically require controlled temperatures and inert atmospheres to minimize side reactions .

The biological activity of 2-Bromo-3,5-difluorobenzenethiol is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biomolecules. This compound may exhibit antimicrobial and anticancer properties due to its ability to modulate enzyme activity and influence biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity to biological targets, potentially increasing its efficacy in therapeutic applications .

The synthesis of 2-Bromo-3,5-difluorobenzenethiol typically involves several steps:

  • Starting Materials: The synthesis begins with 3,5-difluorobenzenethiol as a precursor.
  • Bromination: Bromination can be achieved using bromine or brominating agents under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity.

Industrial production may utilize continuous flow reactors and optimized reaction parameters to enhance yield and scalability .

2-Bromo-3,5-difluorobenzenethiol has several applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of bioactive molecules and drugs due to its unique functional groups.
  • Material Science: This compound can be used in the development of specialty chemicals and materials with tailored properties.
  • Research: It is employed in studies involving enzyme interactions and protein modifications due to its reactive thiol group .

Interaction studies involving 2-Bromo-3,5-difluorobenzenethiol focus on its ability to bind with specific enzymes or receptors. The thiol group can form disulfide bonds or participate in nucleophilic attacks, influencing various biological pathways. Research indicates that the compound may modulate enzyme activity through these interactions, providing insights into potential therapeutic uses .

Several compounds share structural similarities with 2-Bromo-3,5-difluorobenzenethiol. These include:

  • 2-Amino-3,5-difluorobenzenethiol: Contains an amino group instead of a bromine atom; exhibits different reactivity due to the presence of an amino functional group.
  • 4-Bromo-3,5-difluorobenzenethiol: Similar structure but differs in substitution pattern; may have varied applications based on its unique reactivity.
  • 2-Amino-4,6-difluorobenzenethiol: Lacks bromine but retains fluorine substitutions; offers different chemical properties.

Uniqueness

The uniqueness of 2-Bromo-3,5-difluorobenzenethiol lies in its specific combination of bromine and fluorine substituents along with a thiol group. This configuration imparts distinct electronic and steric properties that influence its reactivity and interactions with other molecules. Such characteristics make it particularly valuable in synthetic chemistry and potential therapeutic applications where these features are advantageous .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.91069 g/mol

Monoisotopic Mass

223.91069 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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